N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide
Description
N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is a synthetic organic compound characterized by its unique structural features, including a bromine and chlorine-substituted phenyl ring, a cyclopropyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-8-3-4-9(15)11(5-8)16-13(18)12-6-10(17-19-12)7-1-2-7/h3-7H,1-2H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYLEZFSDXTIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. This step often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
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Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction. This might involve the use of diazomethane or a similar reagent to form the cyclopropane ring.
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Substitution on the Phenyl Ring: : The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or a chlorinating agent like thionyl chloride.
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Amidation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the oxazole with an amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) and catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the oxazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the oxazole ring or the carboxamide group. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the substituted phenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(5-bromo-2-chlorophenyl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both bromine and chlorine atoms on the phenyl ring, along with the cyclopropyl and oxazole rings, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
